![molecular formula C11H8N2O3S2 B2403068 2-(6-Hydroxybenzo[d]thiazol-2-yl)-4,5-dihydrothiazole-4-carboxylic acid CAS No. 20240-21-5](/img/structure/B2403068.png)
2-(6-Hydroxybenzo[d]thiazol-2-yl)-4,5-dihydrothiazole-4-carboxylic acid
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Overview
Description
2-(6-Hydroxybenzo[d]thiazol-2-yl)-4,5-dihydrothiazole-4-carboxylic acid , often referred to as BTA (benzo[d]thiazole derivative), belongs to the class of heterocyclic compounds. These compounds have garnered significant attention due to their diverse applications in drug discovery, medicinal chemistry, and pharmaceutical chemistry. Benzothiazole derivatives, in particular, play a crucial role in the development of various bioactive molecules .
Synthesis Analysis
The synthesis of BTA derivatives involves an efficient and expeditious process. Starting from 2-aminothiophenol , various esters (such as ethyl cyanoacetate, diethylmalonate, or ethyl acetoacetate) react to produce the desired BTA derivatives. These compounds then undergo multi-component reactions with aromatic aldehydes and cyclohexan-1,3-dione. Two different conditions are explored: solvent-based reactions with regular catalysts and solvent-free ionic liquids immobilized multi-component reactions. The latter method is particularly noteworthy for its efficiency and reduced environmental impact .
Molecular Structure Analysis
The molecular formula of BTA is C11H7KN2O3S2 , with a molecular weight of approximately 318.4 g/mol . Its structure consists of a benzo[d]thiazole core, a hydroxy group, and a carboxylic acid moiety. The compound’s 1H NMR and 13C NMR spectra reveal characteristic peaks corresponding to the aromatic protons and carbon atoms in the benzothiazole ring .
Chemical Reactions Analysis
BTA derivatives serve as versatile starting materials for various heterocyclic transformations. These transformations lead to the synthesis of biologically active compounds. Notably, most of the tested BTA derivatives exhibit high cytotoxicity, making them potential candidates for anticancer drug development. Additionally, some compounds demonstrate inhibitory action against c-MET kinase and PC-3 cells .
Scientific Research Applications
Bioluminescence in Fireflies
This compound is a derivative of firefly luciferin . Firefly luciferin is responsible for the beautiful light emission in fireflies . The visible emission occurs when oxyluciferin, the oxidized form of luciferin, relaxes from an excited state to the ground state .
Urease Inhibitor
Compounds similar to this have been proposed as urease inhibitors . Urease inhibitors are considered interesting new targets for anti-ulcer drugs and for the treatment of infections caused by urease producing bacteria .
Anti-inflammatory Activity
Thiazole compounds, which this compound is a part of, have shown anti-inflammatory activity comparable to that of standard ibuprofen drug .
Biological and Medicinal Activities
Compounds containing the benzo[d]thiazole unit exhibit a wide range of biological and medicinal activities . Notable examples include the presence of the benzo[d]thiazole nucleus in firefly luciferin .
Potential Drug Interactions
This compound may interact with other drugs . However, the specific interactions are not well-studied and should not be interpreted without the help of a healthcare provider .
Long-chain-fatty-acid–CoA Ligase ACSBG1 Activity
This compound has been found to have activity related to the long-chain-fatty-acid–CoA ligase ACSBG1 . This enzyme mediates the activation of long-chain fatty acids for both synthesis of cellular lipids, and degradation via beta-oxidation .
Future Directions
: Mohareb, R. M., Ibrahim, R. A., & Al Farouk, F. O. (2024). Anti-proliferative and morphological studies of 2-(benzo[d]thiazol-2-yl) derivatives together with their strategy in ionic liquids immobilized reactions. Journal of the Iranian Chemical Society, 21(3), 921–942. Read more : Synthesis and pharmacological evaluation of N-(6-chlorobenzo[d]thiazol-2-yl)-4,5-dihydrothiazole-4-carboxamide derivatives as potential anti-inflammatory agents. (2012). Medicinal Chemistry Research, 21(11), 4110–4117. Read more
Mechanism of Action
Target of Action
The compound, also known as 2-(6-Hydroxy-1,3-benzothiazol-2-yl)-4,5-dihydro-1,3-thiazole-4-carboxylic acid, has been found to have significant activity against Mycobacterium tuberculosis . The primary target of this compound is the enzyme DprE1 , which plays a crucial role in the biosynthesis of arabinogalactan, an essential component of the mycobacterial cell wall .
Mode of Action
The compound interacts with its target, DprE1, inhibiting its function and thereby disrupting the synthesis of arabinogalactan . This disruption in the cell wall synthesis leads to the death of the bacterium, making this compound a potent anti-tubercular agent .
Biochemical Pathways
The compound affects the arabinogalactan biosynthesis pathway, which is crucial for the survival of Mycobacterium tuberculosis . By inhibiting the enzyme DprE1, the compound prevents the formation of arabinogalactan, leading to the disruption of the mycobacterial cell wall and ultimately the death of the bacterium .
Result of Action
The primary result of the compound’s action is the inhibition of the growth of Mycobacterium tuberculosis . By disrupting the synthesis of arabinogalactan, an essential component of the mycobacterial cell wall, the compound causes the death of the bacterium .
properties
IUPAC Name |
2-(6-hydroxy-1,3-benzothiazol-2-yl)-4,5-dihydro-1,3-thiazole-4-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8N2O3S2/c14-5-1-2-6-8(3-5)18-10(12-6)9-13-7(4-17-9)11(15)16/h1-3,7,14H,4H2,(H,15,16) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BJGNCJDXODQBOB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(N=C(S1)C2=NC3=C(S2)C=C(C=C3)O)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8N2O3S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(6-Hydroxybenzo[d]thiazol-2-yl)-4,5-dihydrothiazole-4-carboxylic acid |
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